molecular formula C24H18N2O5S B2643929 N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 868370-03-0

N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2643929
CAS No.: 868370-03-0
M. Wt: 446.48
InChI Key: GYICVMPXNVYLHV-IZHYLOQSSA-N
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Description

“N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide” is a compound with the molecular formula C17H22N2O3S . It has a molecular weight of 334.4 g/mol . The compound is also known by other synonyms such as “868369-61-3 (Z)-N- (4,7-dimethoxy-3-methylbenzo [d]thiazol-2 (3H)-ylidene)cyclohexanecarboxamide” and "N- [ (2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide" .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The compound has a complex structure that includes a benzothiazole ring and a cyclohexanecarboxamide group . The InChI string of the compound is "InChI=1S/C17H22N2O3S/c1-19-14-12 (21-2)9-10-13 (22-3)15 (14)23-17 (19)18-16 (20)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3" . The Canonical SMILES of the compound is "CN1C2=C (C=CC (=C2SC1=NC (=O)C3CCCCC3)OC)OC" .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 334.4 g/mol . It has a computed XLogP3-AA value of 3.9 , indicating its lipophilicity. The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area of the compound is 76.4 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Chemosensing for Cyanide Anions

Coumarin benzothiazole derivatives have been synthesized and studied for their ability to recognize cyanide anions through specific chemical reactions and changes observable by the naked eye. These compounds exhibit planarity, enhancing their photophysical properties and enabling the recognition of cyanide anions with significant changes in color and fluorescence, making them promising chemosensors for environmental and analytical applications (Wang et al., 2015).

Antioxidant and Antibacterial Agents

A series of coumarin-based benzothiazole derivatives have been designed, synthesized, and evaluated for their antioxidant and antibacterial potential. Through docking studies targeting specific proteins, these derivatives have shown promising results in in vitro assays against common pathogens and in scavenging free radicals, highlighting their potential as therapeutic agents in combating oxidative stress and bacterial infections (Gadhave et al., 2022).

Antihyperglycemic and Antioxidant Activities

Coumarin derivatives containing pyrazole and indenone rings have been synthesized and tested for their in vitro antioxidant and in vivo antihyperglycemic activities. Certain compounds demonstrated significant efficacy in lowering blood glucose levels in diabetic rats and exhibited potent antioxidant activities, suggesting their usefulness in managing diabetes and oxidative stress-related conditions (Kenchappa et al., 2017).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds within this chemical class have been reported, contributing to the understanding of their structural properties and potential reactivity. These studies not only add to the compound library of benzothiazole-coumarin derivatives but also open new avenues for their application in various scientific fields (Chen et al., 2012).

Applications in Dye-Sensitized Solar Cells

The design and development of unsymmetrical squaraine dyes incorporating benzothiazole units have been explored for their utility in dye-sensitized solar cells (DSSCs), showcasing the potential of these compounds in harvesting solar energy. The intense and wider absorption band in the red/NIR region demonstrates their capability in enhancing the efficiency of solar cells, marking a significant application in renewable energy technologies (Kim et al., 2010).

Future Directions

Benzothiazoles, including “N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide”, have attracted great interest from researchers due to their high biological and pharmacological activity . Future research may focus on developing new drugs and materials based on these compounds . The development of new synthetic approaches and patterns of reactivity is also a promising direction .

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-26-20-18(29-2)10-11-19(30-3)21(20)32-24(26)25-22(27)16-12-15-14-7-5-4-6-13(14)8-9-17(15)31-23(16)28/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYICVMPXNVYLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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